molecular formula C19H24N2O3 B14930527 2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone

2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B14930527
M. Wt: 328.4 g/mol
InChI Key: XMZMCGPGYOXHOM-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a piperazine ring, and a furan moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-(2-furylmethyl)piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The phenoxy and piperazine moieties are known to interact with various receptors and enzymes, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can influence cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine
  • N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine

Uniqueness

2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specialized applications .

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H24N2O3/c1-15-5-3-7-18(16(15)2)24-14-19(22)21-10-8-20(9-11-21)13-17-6-4-12-23-17/h3-7,12H,8-11,13-14H2,1-2H3

InChI Key

XMZMCGPGYOXHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CO3)C

Origin of Product

United States

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